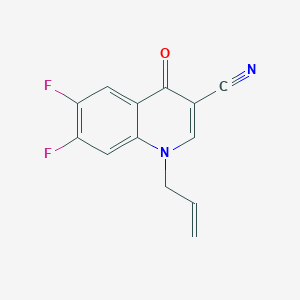![molecular formula C19H22ClN7O B2367863 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920228-24-6](/img/structure/B2367863.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the family of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have shown inhibitory effects on certain biological processes . For instance, they have been found to inhibit CHIKV replication and exhibit antiproliferative activity .
Synthesis Analysis
The synthesis of similar compounds involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core attached to a piperazine and a pentanone . The exact structure would require further analysis.科学的研究の応用
Medicinal Chemistry and Drug Discovery
1,2,3-triazoles have significant applications in pharmaceutical chemistry. Researchers have explored the synthesis of this compound as a potential drug candidate. For instance, optimization efforts led to the discovery of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine , which exhibited remarkable potency as an IDO1 inhibitor with an IC50 value of 0.023 μM . This highlights its potential in the field of drug development.
Antimicrobial and Antiviral Properties
Heterobicyclic nitrogen systems containing 1,2,4-triazines and 1,2,4-triazoles have demonstrated diverse biological activities. Fused 1,2,4-triazines, for example, exhibit antimicrobial, antiviral, and antimycobacterial properties . Further exploration of the compound’s antiviral potential could be valuable.
Biological Properties and Pharmacophoric Scaffolds
Compounds with biological/pharmacophoric properties are of great interest. Researchers have synthesized 1,2,3-triazole systems using both classical and green chemistry methods. These scaffolds may serve as starting points for drug design and optimization . Investigating their interactions with biological targets is crucial.
Supramolecular Chemistry and Materials Science
1,2,3-triazoles find applications beyond drug discovery. They are utilized in supramolecular chemistry, where their unique structural features contribute to self-assembly and molecular recognition. Additionally, they play a role in materials science, influencing material properties and behavior .
Mechanistic Studies: Ultrasound and Mechanochemistry
Researchers have explored the synthesis of 1,2,3 and 1,2,4-triazole systems using unconventional methods such as ultrasound chemistry and mechanochemistry. These approaches offer greener alternatives to traditional reflux or thermal energy conditions. Investigating the mechanistic aspects of these reactions enhances our understanding of their behavior .
Potential Use in Biological Systems
Finally, the formal cycloreversion of 1,2,3-triazole compounds under mechanical forces has been studied. Understanding how these compounds respond to mechanical stress could have implications for biological systems .
将来の方向性
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, specifically halting progression from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
特性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-2-3-4-16(28)25-9-11-26(12-10-25)18-17-19(22-13-21-18)27(24-23-17)15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDSVZDMWPBQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2367780.png)
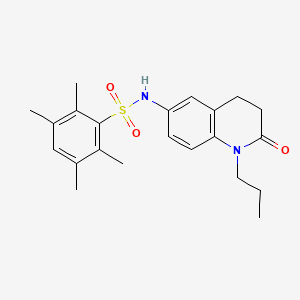

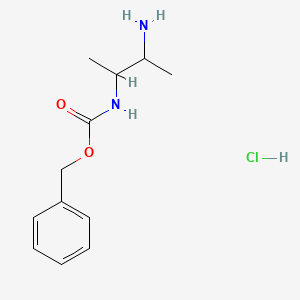
![2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2367790.png)
![Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2367791.png)
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
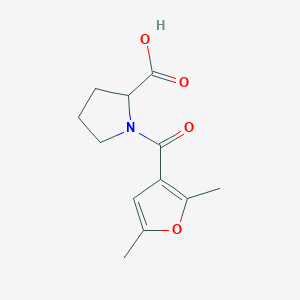
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2367796.png)
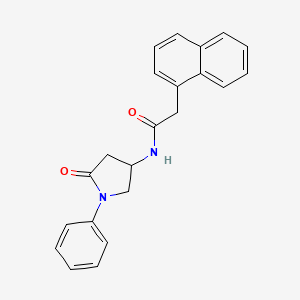
![[1-(1H-indazol-3-ylmethyl)-4-piperidyl]methanamine](/img/structure/B2367800.png)
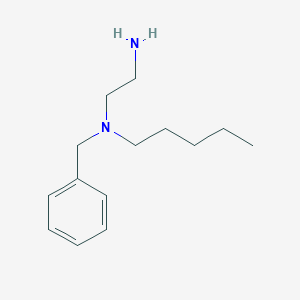
![7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate](/img/structure/B2367802.png)
